Ala-geninthiocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

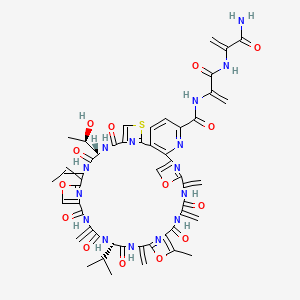

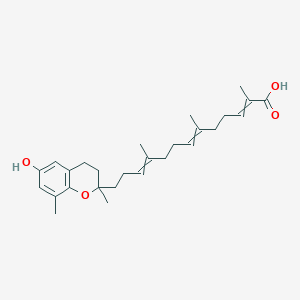

Ala-geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . This compound is part of a broader class of thiopeptide antibiotics known for their desirable biological activity and potential as lead molecules in the search for new antibiotics .

Preparation Methods

Ala-geninthiocin is produced by a marine Streptomyces sp. ICN19 . The preparation involves bioassay-guided screening of antibacterial compounds from the cultured marine Streptomyces sp. ICN19 . The structure of this compound was determined using 1D and 2D NMR spectra and ESI-HRMS . The absolute configurations of the amino acid residues were determined by enantioselective GC-MS analysis .

Chemical Reactions Analysis

Ala-geninthiocin undergoes various chemical reactions typical of thiopeptide antibiotics. These reactions include:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Ala-geninthiocin has several scientific research applications:

Chemistry: It serves as a model compound for studying thiopeptide antibiotics and their chemical properties.

Biology: Its potent antibacterial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents.

Medicine: this compound’s activity against gram-positive bacteria positions it as a potential candidate for developing new antibiotics to treat bacterial infections.

Mechanism of Action

The exact mechanism of action of Ala-geninthiocin is not fully understood. like other thiopeptide antibiotics, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death . The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Ala-geninthiocin is similar to other thiopeptide antibiotics such as geninthiocin and Val-geninthiocin . These compounds share structural similarities and exhibit potent antibacterial activity against gram-positive bacteria . this compound’s unique structure and specific activity profile distinguish it from its analogs . The known similar compounds include:

- Geninthiocin

- Val-geninthiocin

- Staurosporine

This compound’s uniqueness lies in its specific activity against certain bacterial strains and its potential for further development as a lead compound in antibiotic research .

Properties

Molecular Formula |

C50H49N15O14S |

|---|---|

Molecular Weight |

1116.1 g/mol |

IUPAC Name |

(14S,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C50H49N15O14S/c1-12-28-49-61-31(16-78-49)42(72)54-22(7)40(70)63-33(18(2)3)44(74)57-24(9)48-65-35(26(11)79-48)46(76)55-21(6)39(69)56-23(8)47-60-30(15-77-47)36-27(50-62-32(17-80-50)43(73)64-34(25(10)66)45(75)59-28)13-14-29(58-36)41(71)53-20(5)38(68)52-19(4)37(51)67/h12-18,25,33-34,66H,4-9H2,1-3,10-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,76)(H,56,69)(H,57,74)(H,59,75)(H,63,70)(H,64,73)/t25-,33+,34+/m1/s1 |

InChI Key |

BUWWXQACKZTOAC-OCVOMCNHSA-N |

Isomeric SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)